[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE
Description
Chemical Structure and Key Attributes The compound 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone features a central isoxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The methanone moiety is linked to a 4-methylpiperazinyl group, contributing to its polar and hydrogen-bonding capabilities. Key physicochemical properties include:
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-14(16(21)20-9-7-19(2)8-10-20)15(18-22-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGUFHTZJFRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves several steps. One common method includes the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of bis(trichloromethyl) carbonate as a reagent can replace more hazardous chemicals like sulfur oxychloride or phosphorus oxychloride, leading to a safer and more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final stages of cell wall synthesis. This leads to cell lysis and the death of the bacterial cell . The compound may also interact with other molecular pathways, depending on its specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following compounds share core structural motifs (isoxazole/heterocyclic rings, methanone linkages, and substituted aryl/piperazinyl groups) but differ in substituents, leading to variations in properties and applications.
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Key Substituents | Applications/Notes |
|---|---|---|---|---|---|
| 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone (Target) | 485.3 | 4.9 | 8 | 2-Chlorophenyl, 5-methylisoxazole, 4-methylpiperazinyl | Potential pharmaceutical agent (structural similarity to antibiotics) |
| (1,1-Dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | ~550 (estimated) | N/A | ~10 (estimated) | 4-Fluorophenyl, thiomorpholinyl, pyridinyl-methoxy | Patented solid form; possible kinase inhibitor or antimicrobial agent |
| 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone | 394.35 | N/A | 7 (estimated) | 4-Nitrophenyl, trifluoromethylpyridinyl, 4-methylpiperazino | Research chemical; nitro group may confer redox activity |
| [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone (CAS 1016491-92-1) | 440.9 | N/A | 6 | 2-Chloro-6-fluorophenyl, 5-methylisoxazole, 2-ethoxyphenylpiperazinyl | Pharmaceutical intermediate; ethoxy group may enhance metabolic stability |
Key Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability
- The target compound (XLogP3 = 4.9) is less lipophilic than the trifluoromethylpyridinyl analog (estimated higher XLogP3 due to CF₃), but more lipophilic than the ethoxy-substituted analog (polar ethoxy group reduces LogP) .
- The thiomorpholinyl derivative (patented) introduces a sulfone group, increasing polarity and hydrogen-bonding capacity (~10 acceptors vs. 8 in the target) .
Structural Flexibility and Binding Potential
- The target compound and CAS 1016491-92-1 both retain the 5-methylisoxazole motif, which is critical for binding to penicillin-binding proteins in β-lactam antibiotics (e.g., cloxacillin derivatives) .
- Replacement of chlorophenyl with 4-fluorophenyl (patented compound) may enhance metabolic stability by reducing oxidative dehalogenation .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C25H21ClN4O3S
- Molecular Weight : 493 g/mol
- IUPAC Name : 3-(2-chlorophenyl)-5-methyl-N-[(E)-1-[4-[(5-methylthiophene-2-carbonyl)amino]phenyl]ethylideneamino]-1,2-oxazole-4-carboxamide
The compound features a complex structure comprising an isoxazole ring, which is known for contributing to various biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in leukemia cells (HL60) with IC50 values indicating potent activity . The introduction of specific substituents on the isoxazole ring may enhance or diminish this activity depending on their electronic and steric properties.
Opioid Receptor Interaction
Recent patents suggest that compounds structurally similar to 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone may act as ligands for opioid receptors. This interaction could potentially lead to applications in pain management and other therapeutic areas . The SAR studies emphasize the importance of the piperazine moiety in modulating receptor affinity and selectivity.
Structure-Activity Relationship (SAR)
The biological activity of 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone can be analyzed through SAR studies. Key findings include:
- Chlorophenyl Group : The presence of the 2-chlorophenyl group enhances lipophilicity, which may improve cell membrane permeability.
- Isoxazole Ring : Variations in substituents on this ring can significantly impact biological efficacy. For example, methyl substitutions have been shown to alter antiproliferative activity.
- Piperazine Linkage : This moiety plays a crucial role in receptor binding and overall pharmacological profile.
Case Studies and Research Findings
A review of available literature reveals several case studies that highlight the compound's potential:
- Antiproliferative Effects : A study demonstrated that modified isoxazole derivatives exhibited varying degrees of cytotoxicity against HL60 cells, with some compounds achieving IC50 values below 100 μM .
- Opioid Receptor Binding : Research on similar compounds indicated promising results as opioid receptor agonists, suggesting potential applications in pain relief .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
